1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperazine ring, and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is typically synthesized by the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the thiadiazole derivative with appropriate sulfonyl chlorides under basic conditions.
Pyrrolidine-2,5-dione Formation: The final step involves the cyclization of the intermediate with maleic anhydride or similar reagents to form the pyrrolidine-2,5-dione moiety.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C16H17N5O4S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H17N5O4S2/c22-15-5-6-16(23)21(15)12-1-3-13(4-2-12)27(24,25)20-9-7-19(8-10-20)14-11-17-26-18-14/h1-4,11H,5-10H2 |
InChI Key |
WIZHNISTWMILOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NSN=C4 |
Origin of Product |
United States |
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